

In Vitro Activity of Fosfomycin Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Monuril*
Cat. No.: *B7907877*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin, a phosphonic acid derivative, has garnered renewed interest as a therapeutic agent against multidrug-resistant (MDR) Gram-negative bacteria.[1] Its unique mechanism of action, involving the inhibition of the initial step in peptidoglycan synthesis, confers a low probability of cross-resistance with other antibiotic classes.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of fosfomycin against key Gram-negative pathogens, details standardized experimental protocols for susceptibility testing, and illustrates the molecular pathways of its action and resistance. The quantitative data presented herein, derived from numerous studies, underscores fosfomycin's potential as a valuable component in the antimicrobial armamentarium.

Quantitative In Vitro Susceptibility Data

The in vitro efficacy of fosfomycin against a range of Gram-negative bacteria is summarized below. Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀, are presented to provide a comprehensive understanding of its activity spectrum. Data is primarily

based on the agar dilution method, which is considered the reference for fosfomycin susceptibility testing.[3]

Table 1: In Vitro Activity of Fosfomycin against *Escherichia coli*

Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Susceptibility Rate (%)	Reference(s)
257	≤0.25 to >256	4	64	99.6	[4]
290	0.5 to 128	2	32	97.4 (overall with <i>K. pneumoniae</i>)	[3]
160	Not Reported	0.5	1	100	[5]
108	Not Reported	0.5	2	97.2	[6]
79	1.0 to >256	4	96	86.06	[7]

Table 2: In Vitro Activity of Fosfomycin against *Klebsiella pneumoniae*

Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Susceptibility Rate (%)	Reference(s)
138	0.5 to ≥256	16	64	97.4 (overall with <i>E. coli</i>)	[3]
160	Not Reported	8	64	90.6	[5]
68	Not Reported	16	64	93	[8]
9	Not Reported	2	32	Not Reported	[6]
Not Reported	Not Reported	8	16	Not Reported	[9]

Table 3: In Vitro Activity of Fosfomycin against *Pseudomonas aeruginosa*

Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Susceptibility Rate (%)	Reference(s)
60	Not Reported	64	128	Not Reported	[4]
Not Reported	Not Reported	64	128	Not Reported	[9]
8	Not Reported	8	128	75	[10]
64	1 to >512	Not Reported	Not Reported	61	[11]

Table 4: In Vitro Activity of Fosfomycin against *Enterobacter* spp.

Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Susceptibility Rate (%)	Reference(s)
79 (38 ceftazidime-nonsusceptible)	Not Reported	16	128	Not Reported	[4]
Not Reported	Not Reported	8	16	Not Reported	[9]
107 (Carbapenem-resistant Enterobacteriaceae)	≤0.25 to >1024	8	512	78	[12]

Table 5: In Vitro Activity of Fosfomycin against *Acinetobacter baumannii*

Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Susceptibility Rate (%)	Reference(s)
50	128 to 2048	Not Reported	Not Reported	Not Reported	[1]
191	Not Reported	128	256	9.4 (Susceptible at ≤64 µg/mL)	[2]
62	64 to >512	Not Reported	Not Reported	Not Reported	[13]

Experimental Protocols for Susceptibility Testing

Accurate determination of fosfomycin susceptibility requires specific methodologies due to the inducible nature of its transport into the bacterial cell.

Agar Dilution Method (Reference Method)

The agar dilution method is the gold standard for fosfomycin susceptibility testing as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

- Mueller-Hinton Agar (MHA)
- Fosfomycin analytical powder
- Glucose-6-phosphate (G6P)
- Sterile saline (0.85%)
- 0.5 McFarland turbidity standard
- Bacterial isolates for testing
- Sterile Petri dishes, tubes, and pipettes

Procedure:

- **Media Preparation:** Prepare MHA according to the manufacturer's instructions. After autoclaving and cooling to 48-50°C, supplement the molten agar with G6P to a final concentration of 25 µg/mL.
- **Fosfomycin Plate Preparation:** Prepare a stock solution of fosfomycin. Perform serial twofold dilutions of the fosfomycin stock solution and add them to the G6P-supplemented MHA to achieve the desired final concentrations. Pour the agar into sterile Petri dishes.
- **Inoculum Preparation:** From a fresh (18-24 hour) culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- **Inoculation:** Spot a standardized volume of the bacterial suspension onto the surface of the fosfomycin-containing and growth-control MHA plates. A multipoint inoculator can be used. The final inoculum on the agar should be approximately 10^4 CFU per spot.
- **Incubation:** Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Result Interpretation:** The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.

Broth Microdilution Method

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Fosfomycin analytical powder
- Glucose-6-phosphate (G6P)
- Sterile 96-well microtiter plates
- Bacterial isolates for testing
- Sterile saline (0.85%)
- 0.5 McFarland turbidity standard

Procedure:

- **Media Preparation:** Prepare CAMHB and supplement with G6P to a final concentration of 25 µg/mL.
- **Plate Preparation:** Dispense the G6P-supplemented CAMHB into the wells of a 96-well plate. Prepare serial twofold dilutions of fosfomycin directly in the plate.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in G6P-supplemented CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Add the standardized inoculum to each well.
- **Incubation:** Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Result Interpretation:** The MIC is the lowest concentration of fosfomycin that shows no visible growth.

Disk Diffusion Method

Materials:

- Mueller-Hinton Agar (MHA)
- Fosfomycin disks (200 µg) containing 50 µg of G6P
- Bacterial isolates for testing
- Sterile saline (0.85%)
- 0.5 McFarland turbidity standard

Procedure:

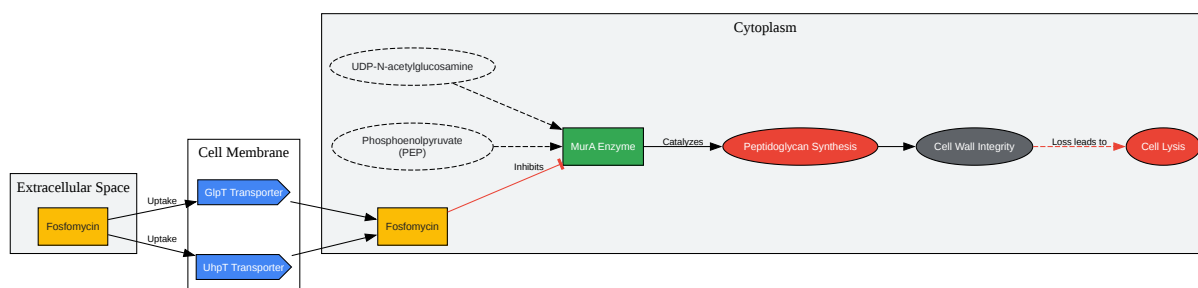
- **Media Preparation:** Prepare MHA plates. The agar should be supplemented with 25 µg/mL of G6P.

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculation: Evenly swab the surface of the MHA plate with the bacterial suspension.
- Disk Application: Aseptically apply the fosfomycin/G6P disk to the center of the inoculated plate.
- Incubation: Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Result Interpretation: Measure the diameter of the zone of complete inhibition. Interpret the results based on CLSI or EUCAST guidelines. Note that the presence of inner colonies can complicate interpretation, and guidelines from CLSI and EUCAST differ on how to address this.

Mechanism of Action and Resistance

Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting the initial step of peptidoglycan biosynthesis.[2] It enters the bacterial cell via the glycerol-3-phosphate (GlpT) and hexose phosphate (UhpT) transport systems.[14] Inside the cytoplasm, fosfomycin irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) by acting as a phosphoenolpyruvate analogue.[15] This blockage prevents the formation of N-acetylmuramic acid, an essential component of the bacterial cell wall, leading to cell lysis.[9]



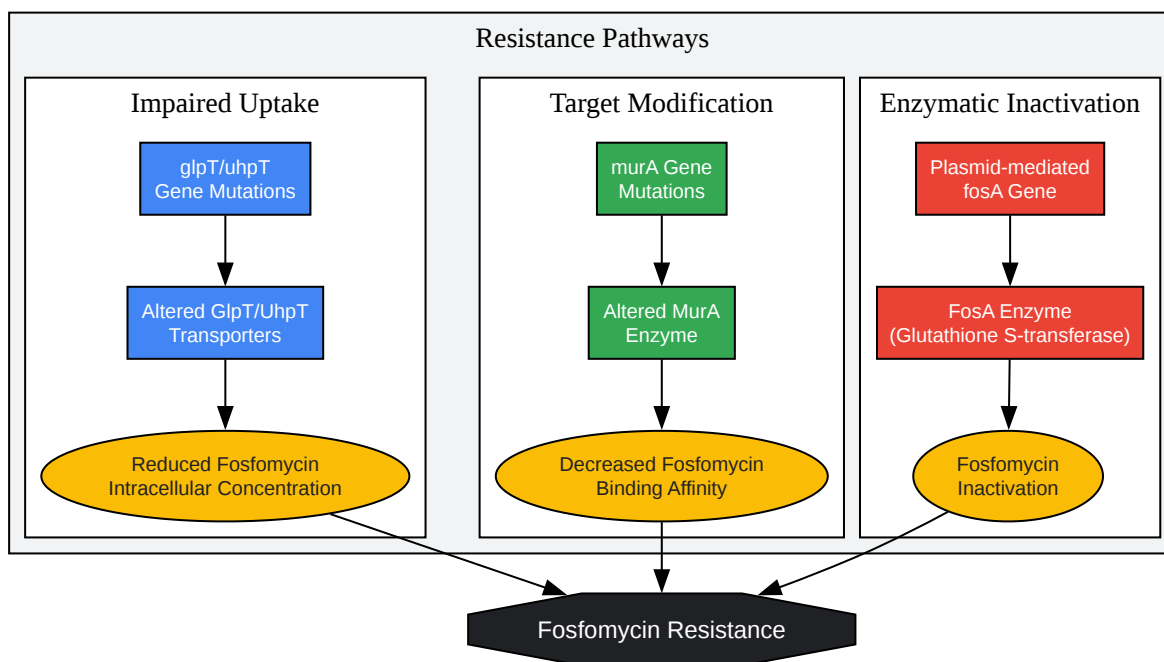
[Click to download full resolution via product page](#)

Caption: Mechanism of action of fosfomycin.

Mechanisms of Resistance

Resistance to fosfomycin in Gram-negative bacteria can occur through several mechanisms:

- **Reduced Permeability:** Mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT) can impair or prevent the entry of fosfomycin into the cell.[14]
- **Target Modification:** Although less common, mutations in the murA gene can alter the enzyme's structure, reducing its affinity for fosfomycin.[14]
- **Enzymatic Inactivation:** The most significant mechanism of acquired resistance is the production of fosfomycin-modifying enzymes. These are typically plasmid-encoded and belong to the Fos family (e.g., FosA, FosC).[14] FosA, a glutathione S-transferase, catalyzes the addition of glutathione to fosfomycin, opening the epoxide ring and inactivating the antibiotic.[10]



[Click to download full resolution via product page](#)

Caption: Key mechanisms of fosfomycin resistance in Gram-negative bacteria.

Conclusion

Fosfomycin demonstrates significant in vitro activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant isolates of *E. coli* and *K. pneumoniae*.^{[3][5]} Its efficacy against non-fermenters such as *P. aeruginosa* and *A. baumannii* is more variable.^{[2][4]} The unique mechanism of action and low potential for cross-resistance make it a valuable therapeutic option.^[1] However, the emergence of resistance, primarily through enzymatic inactivation and impaired uptake, necessitates careful susceptibility testing and surveillance.

[14] The standardized protocols detailed in this guide are crucial for obtaining accurate and reproducible in vitro data to inform clinical decisions and guide future drug development efforts. The continued evaluation of fosfomycin, both alone and in combination therapies, is warranted in the ongoing challenge against antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Semimechanistic Pharmacokinetic/Pharmacodynamic Modeling of Fosfomycin and Sulbactam Combination against Carbapenem-Resistant *Acinetobacter baumannii* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Evaluation of the Synergistic Antibacterial Effects of Fosfomycin in Combination with Selected Antibiotics against Carbapenem-Resistant *Acinetobacter baumannii* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. In Vitro Activity of Fosfomycin against Extended-Spectrum- β -Lactamase- Producing *Escherichia coli* and *Klebsiella pneumoniae*: Comparison of Susceptibility Testing Procedures - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Fosfomycin and Comparator Activity Against Select Enterobacteriaceae, *Pseudomonas*, and *Enterococcus* Urinary Tract Infection Isolates from the United States in 2012 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. jmilabs.com [jmilabs.com]
- 6. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive *Escherichia coli* and *Klebsiella pneumoniae* Isolated From Urine of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. med.stanford.edu [med.stanford.edu]
- 10. Intravenous Fosfomycin for Systemic Multidrug-Resistant *Pseudomonas aeruginosa* Infections - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. academic.oup.com [academic.oup.com]

- [12. journals.asm.org \[journals.asm.org\]](https://journals.asm.org)
- [13. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [14. Optimized fosfomycin regimens for treating carbapenem-resistant Acinetobacter baumannii in critically ill patients with varying degrees of renal function - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. New microbiological aspects of fosfomycin - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [In Vitro Activity of Fosfomycin Against Gram-Negative Bacteria: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7907877/docs#in-vitro-activity-of-fosfomycin-against-gram-negative-bacteria-a-technical-guide\]](https://www.benchchem.com/product/b7907877/docs#in-vitro-activity-of-fosfomycin-against-gram-negative-bacteria-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check